4-[4-(4-methoxyphenoxy)butoxy]-1,2-dimethylbenzene
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Overview
Description
4-[4-(4-methoxyphenoxy)butoxy]-1,2-dimethylbenzene is an organic compound characterized by its complex structure, which includes a methoxyphenoxy group and a dimethylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methoxyphenoxy)butoxy]-1,2-dimethylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenol with 1,4-dibromobutane to form 4-(4-methoxyphenoxy)butane. This intermediate is then reacted with 1,2-dimethylbenzene under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out under reflux.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-methoxyphenoxy)butoxy]-1,2-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of 4-[4-(4-methoxyphenoxy)butoxy]benzoic acid.
Reduction: Formation of 4-[4-(4-methoxyphenoxy)butoxy]butane.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-[4-(4-methoxyphenoxy)butoxy]-1,2-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-methoxyphenoxy)butoxy]-1,2-dimethylbenzene involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The pathways involved may include the inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Properties
IUPAC Name |
4-[4-(4-methoxyphenoxy)butoxy]-1,2-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15-6-7-19(14-16(15)2)22-13-5-4-12-21-18-10-8-17(20-3)9-11-18/h6-11,14H,4-5,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFONQNFVYORRMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCOC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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